molecular formula C9H17N B1294208 2-Isopropyl-2,3-dimethylbutyronitrile CAS No. 55897-64-8

2-Isopropyl-2,3-dimethylbutyronitrile

Cat. No. B1294208
CAS RN: 55897-64-8
M. Wt: 139.24 g/mol
InChI Key: XSQHUYDRSDBCHN-UHFFFAOYSA-N
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Description

2-Isopropyl-2,3-dimethylbutyronitrile is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which may provide insight into the properties and reactivity of 2-Isopropyl-2,3-dimethylbutyronitrile. For instance, the synthesis of 2-Isopropyl-2,3-dimethyl-butyric acid is described, which shares a similar carbon skeleton .

Synthesis Analysis

The synthesis of a closely related compound, 2-Isopropyl-2,3-dimethyl-butyric acid, has been achieved through a two-step process. Initially, diisopropyl ketone reacts with a Grignard reagent, bromomethane (MeMgBr), to yield 2,3,4-trimethyl-3-pentanol. Subsequently, this intermediate undergoes Koch-Haaf carboxylation to produce the final product. The synthesis yields a total of 51% of the desired product, and the structure was confirmed using NMR, IR, and GC-MS techniques .

Molecular Structure Analysis

While the molecular structure of 2-Isopropyl-2,3-dimethylbutyronitrile is not directly provided, the crystal structure of a squarylium dye with a related indolylidenemethyl structure has been determined. The crystal system is orthorhombic, and the space group is Pbca. The molecules adopt a trans-conformation and are held together by van der Waals forces . This information may suggest that compounds with bulky isopropyl and dimethyl groups could exhibit significant steric hindrance, potentially influencing their reactivity and physical properties.

Chemical Reactions Analysis

The reaction of isopropylperoxyl radicals with 2,3-dimethylbut-2-ene, a compound with a similar carbon backbone to 2-Isopropyl-2,3-dimethylbutyronitrile, has been studied. The reaction proceeds via photo-oxidation of trans-2,2'-azopropane, leading to the formation of 2,3-dimethyl-2,3-epoxybutane as the sole product. Arrhenius parameters for this reaction have been determined, providing insights into the kinetics of reactions involving oxygenated radicals and alkenes with similar structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Isopropyl-2,3-dimethylbutyronitrile are not directly reported in the provided papers. However, the synthesis and structural analysis of related compounds suggest that the presence of isopropyl and dimethyl groups can influence the physical state, solubility, boiling point, and other properties due to steric effects and the hydrophobic nature of the alkyl groups . The chemical reactivity analysis indicates that the compound may participate in radical reactions, which could be relevant for understanding its behavior under oxidative conditions .

Scientific Research Applications

Green Chemistry Application

  • Efficient Hydration Process : Zhu et al. (2015) explored the hydration of 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutyramide using green solvents in a biphasic system, showcasing a high yield (97.3%) and emphasizing the environmental benefits of using nonconventional solvents in chemical reactions (Zhu, Ma, Su, & Wei, 2015).

Photocycloaddition Reactions

  • Photocycloaddition Studies : Margaretha et al. (2007) investigated the photocycloaddition of various compounds, including 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one, to different nitriles, offering insights into complex chemical reactions under light irradiation (Margaretha, Schmidt, Kopf, & Sinnwell, 2007).

Catalysis and Polymerization

  • Phosphorus-Catalyzed Dimerization : Hall et al. (1996) detailed the dimerization of acrylonitrile catalyzed by isopropyl diarylphosphinites, revealing the potential of these catalysts for producing hexamethylenediamine and discussing factors influencing reaction rate and selectivity (Hall, Lowther, Tweedy, Hall, & Shaw, 1996).

Organometallic Reactions

  • Complex Formation with Isonitriles : Valadez et al. (2016) researched the reaction of isonitriles with a permethylzirconocene complex of 2,3-dimethylbutadiene, leading to the formation of various complexes. This study provides a basis for understanding the interactions of these compounds at a molecular level (Valadez, Norton, Neary, & Quinlivan, 2016).

Biotechnological Applications

  • Nitrile Hydratase Activity : Lin et al. (2011) explored the use of Rhodococcus qingshengii in converting 2-amino-2,3-dimethylbutyronitrile into 2-amino-2,3-dimethylbutyramide, emphasizing the biotechnological potential of nitrile hydratase in various chemical transformations (Lin, Zheng, Zheng, & Shen, 2011).

properties

IUPAC Name

2,3-dimethyl-2-propan-2-ylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-7(2)9(5,6-10)8(3)4/h7-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQHUYDRSDBCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971296
Record name 2,3-Dimethyl-2-(propan-2-yl)butanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-2,3-dimethylbutyronitrile

CAS RN

55897-64-8
Record name 2,3-Dimethyl-2-(1-methylethyl)butanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55897-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropyl-2,3-dimethylbutyronitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethyl-2-(propan-2-yl)butanenitrile
Source EPA DSSTox
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Record name 2-isopropyl-2,3-dimethylbutyronitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Huang, S Liang, H Zhang, X Ding… - AATCC Journal of …, 2023 - journals.sagepub.com
Fibrous textiles readily absorb and desorb ambient odors. However, information on the composition and dynamic analysis of tobacco smoke and hot pot odors on fabrics during …
Number of citations: 2 journals.sagepub.com

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